

ETHYL 3-CHLOROBENZOYLFORMATE

properties

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Compound of Interest

Compound Name: *Ethyl 2-(3-chlorophenyl)-2-oxoacetate*

Cat. No.: B1302080

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An In-depth Technical Guide to Ethyl 3-chlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chlorobenzoylformate, also known as **ethyl 2-(3-chlorophenyl)-2-oxoacetate**, is an α -keto ester of significant interest in synthetic organic chemistry and biocatalysis. Its utility as a substrate for producing valuable chiral building blocks, such as optically pure mandelate esters, positions it as a relevant compound in the field of drug discovery and development. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in asymmetric synthesis.

Chemical Identity and Physicochemical Properties

Ethyl 3-chlorobenzoylformate is a halogenated aromatic α -keto ester. While extensive experimental data on its physical properties are not widely published, key identifiers and computed values provide a foundational understanding of the compound.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 2-(3-chlorophenyl)-2-oxoacetate
Synonym	Ethyl 3-chlorobenzoylformate
CAS Number	62123-73-3 [1] [2] [3]
Molecular Formula	C ₁₀ H ₉ ClO ₃ [1] [4]
Molecular Weight	212.63 g/mol [1] [4]
InChI	InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5(8(11)6-7/h3-6H,2H2,1H3 [5]
InChIKey	AORWOAPLLYVOEU-UHFFFAOYSA-N [5]
SMILES	CCOC(=O)C(=O)C1=CC(=CC=C1)Cl [2] [6]

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Powder or clear liquid	Commercial sources vary in their description. [7]
Storage Conditions	Sealed in dry, 2-8°C or Room Temperature	Recommended for maintaining stability. [2] [6]
Topological Polar Surface Area (TPSA)	43.37 Å ²	Computationally predicted. [6]
logP	2.0858	Computationally predicted. [6]
Hydrogen Bond Donors	0	Computationally predicted. [6]
Hydrogen Bond Acceptors	3	Computationally predicted. [6]
Rotatable Bonds	3	Computationally predicted. [6]

Note: Experimental values for boiling point, melting point, and density are not consistently available in public literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ethyl 3-chlorobenzoylformate. The following data has been reported in the literature.

Table 3: NMR Spectroscopic Data (CDCl_3)

Type	Chemical Shift (δ) / ppm	Assignment
^1H NMR	1.43 (t, $J = 7.2$ Hz, 3H)	-O-CH ₂ -CH ₃
	4.46 (q, $J = 7.2$ Hz, 2H)	-O-CH ₂ -CH ₃
	7.47 (t, $J = 7.8$ Hz, 1H)	Ar-H
	7.60-7.65 (m, 1H)	Ar-H
	7.89-7.94 (m, 1H)	Ar-H
	8.00-8.03 (m, 1H)	Ar-H
^{13}C NMR	14.2	-O-CH ₂ -CH ₃
	62.8	-O-CH ₂ -CH ₃
	128.3	Ar-C
	129.9	Ar-C
	130.3	Ar-C
	134.1	Ar-C
	134.9	Ar-C
	163.2 (Est.)	C=O (Ester)
	185.1 (Est.)	C=O (Keto)

NMR data sourced from a supplementary information file from The Royal Society of Chemistry. [1] The chemical shifts for the two carbonyl carbons were not explicitly listed for this compound but are estimated based on a structurally similar compound (Ethyl 4-bromobenzoylformate) from the same source.

Note: Experimental Infrared (IR) and full Mass Spectrometry (MS) data are not readily available in the cited literature. However, predicted collision cross-section values for various adducts in mass spectrometry have been calculated.[\[5\]](#)

Synthesis and Experimental Protocols

The synthesis of α -keto esters like Ethyl 3-chlorobenzoylformate can be achieved through various methods. A notable example is the rhodium-catalyzed reaction of ethyl cyanoformate with an appropriate arylboronic acid.[\[1\]](#)

General Synthesis Protocol: Rhodium-Catalyzed Cross-Coupling

This protocol describes the synthesis of Ethyl 3-chlorobenzoylformate from 3-chlorophenylboronic acid and ethyl cyanoformate.

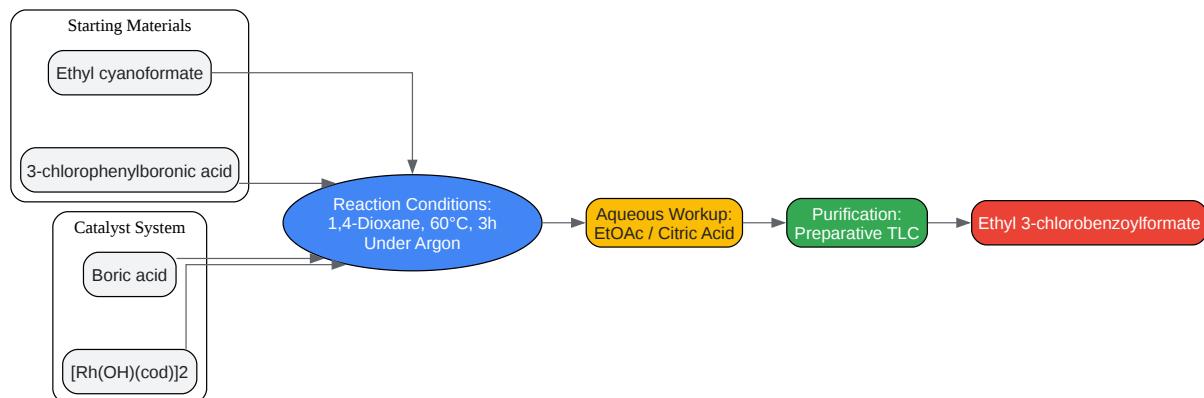
Reagents and Equipment:

- 3-chlorophenylboronic acid
- Ethyl cyanoformate
- $[\text{Rh}(\text{OH})(\text{cod})]_2$ (Rhodium catalyst)
- Boric acid (H_3BO_3)
- 1,4-Dioxane (freshly distilled)
- Ethyl acetate (AcOEt)
- Citric acid (10% aqueous solution)
- Water and Brine
- Sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions

- Preparative thin-layer chromatography (TLC) equipment

Procedure:

- In a reaction vessel under an Argon atmosphere, combine 3-chlorophenylboronic acid (0.6 mmol, 1.2 equiv), boric acid (1.0 mmol, 2.0 equiv), $[\text{Rh}(\text{OH})(\text{cod})]_2$ (0.0125 mmol, 2.5 mol%), and ethyl cyanoformate (0.5 mmol, 1.0 equiv) in 1,4-dioxane (1 ml).[1]
- Stir the mixture for 30 minutes at room temperature.[1]
- Heat the reaction mixture to 60 °C and maintain for 3 hours.[1]
- After the reaction period, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 ml) and wash with a 10% aqueous citric acid solution (5 ml).[1]
- Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 5 ml).[1]
- Combine all organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).[1]
- Filter and remove the solvent under reduced pressure.
- Purify the resulting residue by preparative thin-layer chromatography (using a hexane:ethyl acetate solvent system) to yield Ethyl 3-chlorobenzoylformate. An 81% yield has been reported for this procedure.[1]

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Synthesis workflow for Ethyl 3-chlorobenzoylformate.

Applications in Drug Development and Asymmetric Synthesis

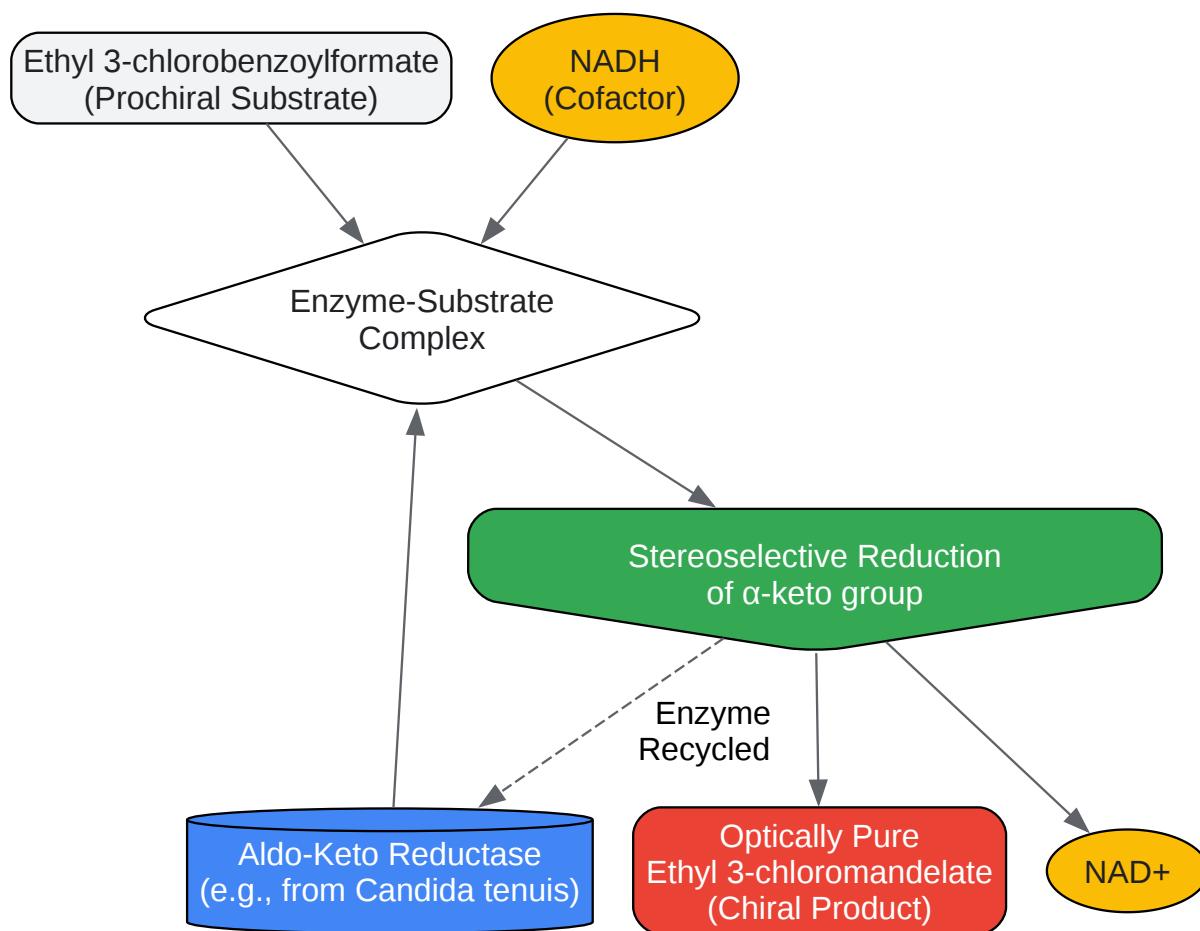
The primary application of Ethyl 3-chlorobenzoylformate is as a prochiral substrate in asymmetric synthesis to produce enantiomerically pure α -hydroxy esters (mandelates). These products are valuable chiral intermediates for the synthesis of pharmaceuticals.

Biocatalytic Reduction

Ethyl 3-chlorobenzoylformate serves as a substrate for aldo-keto reductase (AKR) enzymes.^[3] These enzymes, often from microorganisms like *Candida tenuis*, catalyze the stereoselective

reduction of the α -keto group to a hydroxyl group, using a cofactor such as NADH. This enzymatic transformation is highly valued for its exceptional enantioselectivity, often yielding the corresponding ethyl (R)- or (S)-3-chloromandelate with high turnover numbers and enantiomeric excess.[3]

The efficiency of this reduction can be significantly enhanced through protein engineering of the reductase enzyme, making it a viable method for the industrial production of chiral intermediates.[3]

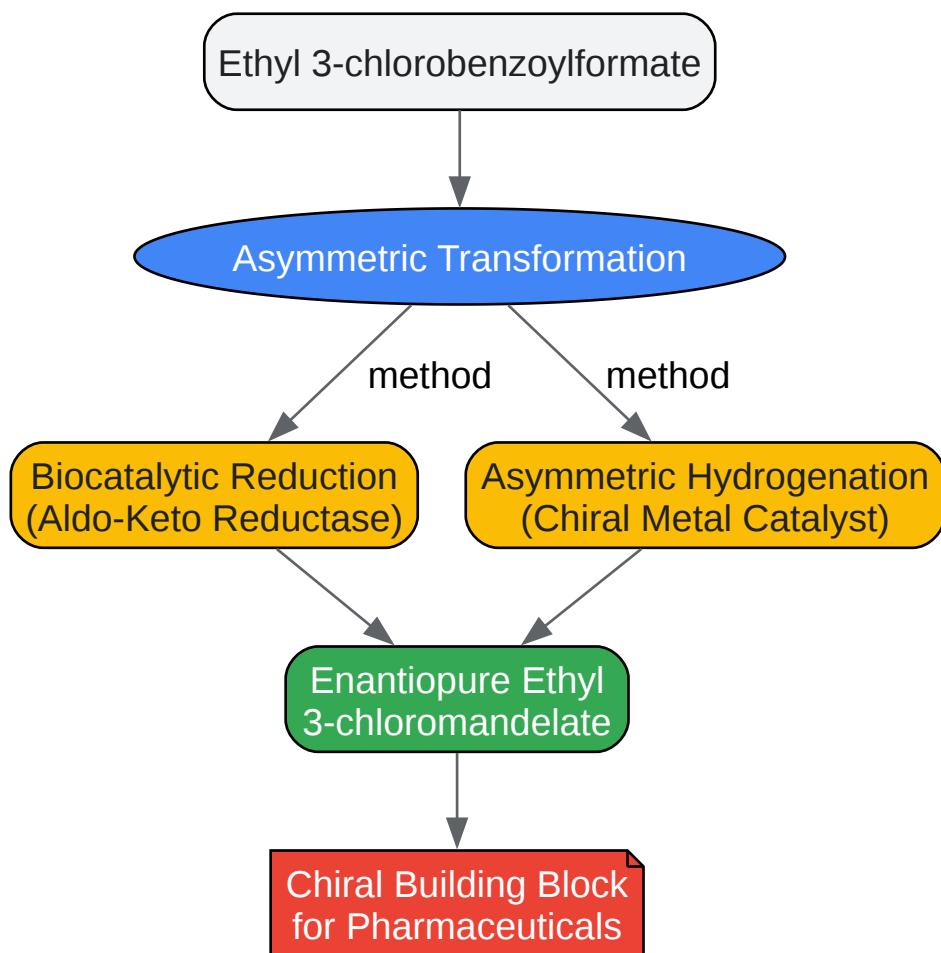


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Workflow of the enzymatic reduction of Ethyl 3-chlorobenzoylformate.

Asymmetric Hydrogenation

In addition to biocatalysis, Ethyl 3-chlorobenzoylformate is used in metal-catalyzed asymmetric hydrogenation reactions.^[4] Chiral catalysts, such as platinum nanoparticles stabilized by chiral ionic liquids, can facilitate the hydrogenation of the keto group to produce the chiral alcohol with high conversion and enantioselectivity.^[4] This method represents a key strategy in chemical synthesis for creating stereogenic centers.



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Role of Ethyl 3-chlorobenzoylformate in chiral synthesis.

Safety and Handling

Specific safety and toxicology data for Ethyl 3-chlorobenzoylformate are not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the specific vendor.

Conclusion

Ethyl 3-chlorobenzoylformate is a valuable reagent for chemists in the pharmaceutical and fine chemical industries. Its utility as a precursor to enantiomerically pure α -hydroxy esters via both biocatalytic and chemocatalytic routes underscores its importance. While comprehensive physical property data is sparse, the available information on its synthesis, characterization, and reactivity provides a solid foundation for its application in research and development.

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